2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-chlorobenzyl)acetamide
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Overview
Description
2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its furochromenyl core, which is substituted with tert-butyl, dimethyl, and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the furochromenyl intermediate with 3-chlorophenylmethyl acetamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid: Shares a similar furochromenyl core but differs in its acetic acid moiety.
Indole derivatives: Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which exhibit similar biological activities.
Uniqueness
The uniqueness of 2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26ClNO4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(3-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C26H26ClNO4/c1-14-9-20-23(24-22(14)19(13-31-24)26(3,4)5)15(2)18(25(30)32-20)11-21(29)28-12-16-7-6-8-17(27)10-16/h6-10,13H,11-12H2,1-5H3,(H,28,29) |
InChI Key |
PROZMTNNSMJWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)Cl)C)C4=C1C(=CO4)C(C)(C)C |
Origin of Product |
United States |
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